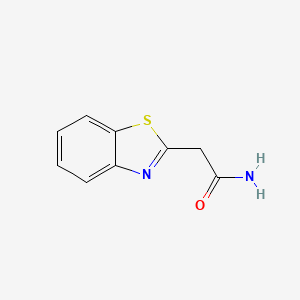

2-(1,3-Benzothiazol-2-yl)acetamide

Vue d'ensemble

Description

2-(1,3-Benzothiazol-2-yl)acetamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound features a benzothiazole ring system attached to an acetamide group, which has been shown to be a versatile moiety in medicinal chemistry. The compound and its derivatives have been explored for various pharmacological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives has been achieved through different methods. One approach involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different reagents to introduce various substituents . Another method includes the condensation of benzothiazoles with acetic acid under reflux conditions . These synthetic routes have been optimized to overcome disadvantages such as high temperatures, prolonged reaction times, and the use of toxic solvents .

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)acetamide has been characterized by various spectroscopic techniques. The compound crystallizes with two molecules in the asymmetric unit, with dihedral angles between the benzothiazol-2-yl ring system and the acetamide group indicating the orientation of these moieties . Hydrogen bonding plays a significant role in the crystal structure, contributing to the stability and packing of the molecules .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)acetamide and its derivatives undergo various chemical reactions that are essential for their biological activities. The presence of the acetamide group allows for reactions such as acylation, and the benzothiazole ring can participate in electrophilic substitution reactions. These reactions are crucial for the synthesis of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives have been studied to understand their behavior in biological systems. The acidity constants (pKa) of these compounds have been determined, indicating the protonation states under physiological conditions . The photophysical properties have also been investigated, revealing how substituents on the benzothiazole ring affect the hydrogen bonding and overall molecular assembly .

Applications De Recherche Scientifique

Anti-tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results or Outcomes: The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Fluorescent Probe for Metal Ions Detection

- Scientific Field: Analytical Chemistry

- Summary of Application: “2-(1,3-Benzothiazol-2-yl)acetamide” has been investigated for its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The specific results or outcomes were not detailed in the source.

Inhibition of Ubiquitin Ligase

- Scientific Field: Biochemistry

- Summary of Application: N-benzothiazol-2-yl-amides, including “2-(1,3-Benzothiazol-2-yl)acetamide”, have been associated with the inhibition of ubiquitin ligase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Selective Cytotoxicity Against Tumorigenic Cell Lines

- Scientific Field: Oncology

- Summary of Application: N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Prophylaxis and Treatment of Rotavirus Infections

- Scientific Field: Virology

- Summary of Application: N-benzothiazol-2-yl-amides have been studied for the prophylaxis and treatment of rotavirus infections .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Adenosine A2A Receptor Modulators

- Scientific Field: Pharmacology

- Summary of Application: N-benzothiazol-2-yl-amides have been studied as potential modulators of the adenosine A2A receptor .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

- Scientific Field: Endocrinology

- Summary of Application: N-benzothiazol-2-yl-amides have been investigated as potential therapeutic agents for disorders associated with nuclear hormone receptors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Orientations Futures

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWFXSMDQBKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621530 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)acetamide | |

CAS RN |

51542-41-7 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)